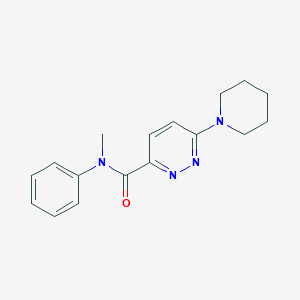

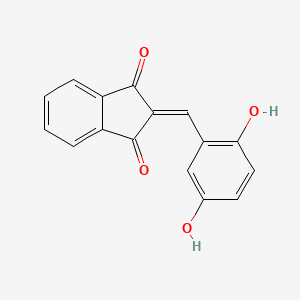

2-((2,5-二羟基苯基)亚甲基)茚满-1,3-二酮

货号 B2377386

CAS 编号:

1023509-67-2

分子量: 266.252

InChI 键: XQQGGKTZSNMUKW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .

Synthesis Analysis

Indane-1,3-dione can be easily synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) . A double propargylation of indane-1,3-dione produced a compound, which was converted by the mono functionalization of one of the two propargyl groups by a Sonogashira reaction .Chemical Reactions Analysis

Indane-1,3-dione is involved in numerous chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione . For instance, starting from indane-1,3-dione, a double propargylation of indane-1,3-dione produced a compound, which was later used for the gold-catalyzed enediyne cyclization .科学研究应用

- Indane-1,3-dione derivatives serve as building blocks for designing biologically active compounds. Notably, Donepezil , used in Alzheimer’s disease treatment, and Indinavir , an AIDS medication, are based on similar structures .

- The compound’s structural resemblance to indanone, which occurs in natural products, motivates further exploration .

- It contributes to photoinitiators for polymerization processes and serves as a chromophore in non-linear optical (NLO) applications .

- Indane-1,3-dione participates in photopolymerization reactions, where light triggers polymer formation. Its unique structure enables efficient cross-linking and polymer network development .

- Researchers explore indane-1,3-dione -based structures for optical sensing applications. These compounds exhibit sensitivity to specific analytes, making them useful in biosensors and environmental monitoring .

- Indane-1,3-dione derivatives can be functionalized for bioimaging purposes. Their fluorescence properties allow visualization of biological processes at the cellular level .

- As mentioned earlier, indane-1,3-dione contributes to NLO materials. These materials exhibit non-linear responses to intense light, enabling applications in optical switches, frequency conversion, and laser technology .

Medicinal Chemistry and Drug Design

Organic Electronics

Photopolymerization

Optical Sensing

Bioimaging

Non-linear Optical (NLO) Applications

属性

IUPAC Name |

2-[(2,5-dihydroxyphenyl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,17-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQGGKTZSNMUKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)O)O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377306.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2377310.png)

![2-isopropyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2377316.png)

![2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2377317.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2377318.png)

![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2377323.png)